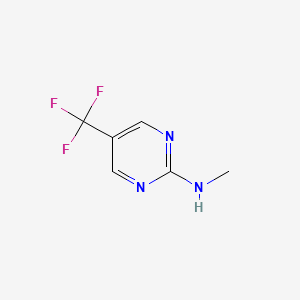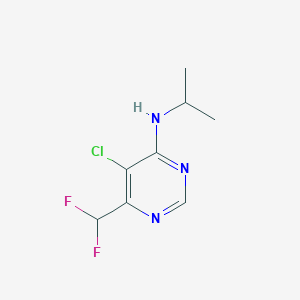![molecular formula C9H7F2NO3 B11780040 (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)
(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a difluoromethoxy group and a methanol group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol typically involves the reaction of 4-(difluoromethoxy)benzoic acid with appropriate reagents to form the benzoxazole ring. One common method involves the cyclization of 4-(difluoromethoxy)benzoic acid with o-phenylenediamine under acidic conditions to form the benzoxazole core. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzoxazole derivatives have shown promise in antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used as an intermediate in the production of various fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with cellular pathways. For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the benzoxazole ring.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzo[d]oxazol-2-ol: Similar structure but lacks the methanol group.
2-(Benzo[d]oxazol-2-yl)aniline: Contains an aniline group instead of the difluoromethoxy and methanol groups.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains a quinoline moiety, offering different biological activities.
Uniqueness
(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol is unique due to the presence of both the difluoromethoxy and methanol groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in chemical synthesis and drug development.
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H7F2NO3/c10-9(11)15-6-3-1-2-5-8(6)12-7(4-13)14-5/h1-3,9,13H,4H2 |
InChI Key |
XRVVQODJTNNXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
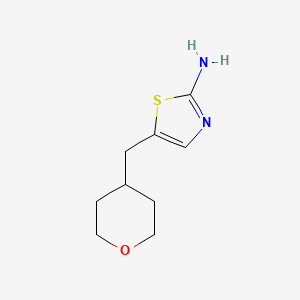



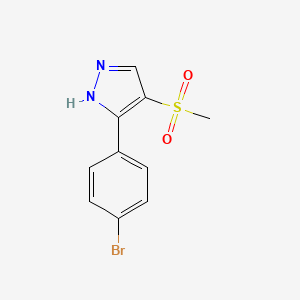
![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
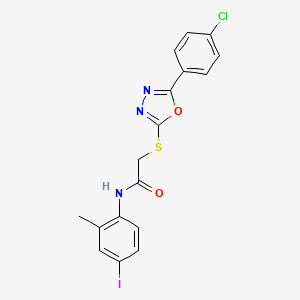



![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)
